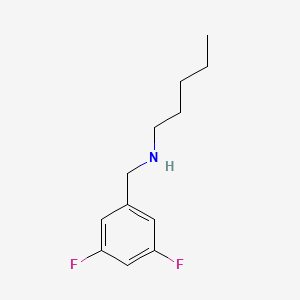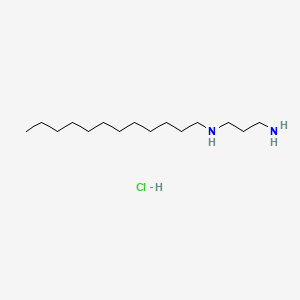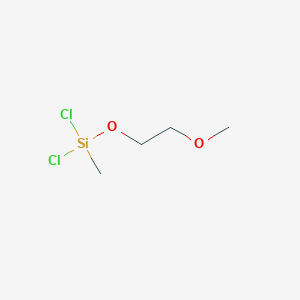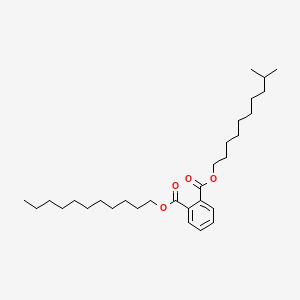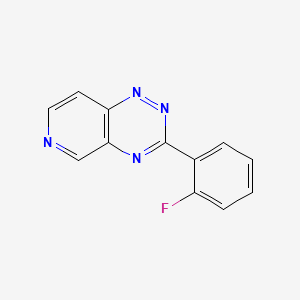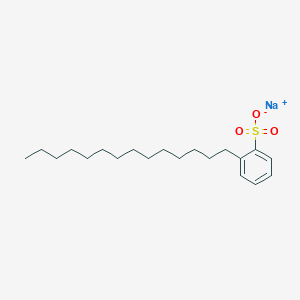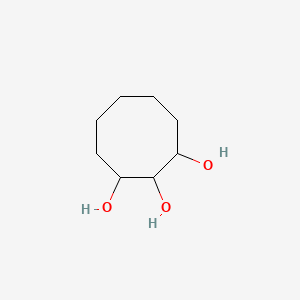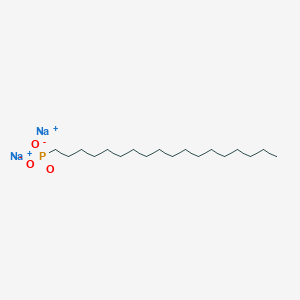
Sodium octadecyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octadecyl phosphonate is an organophosphorus compound with the molecular formula C₁₈H₃₈NaO₃P. It is a sodium salt of octadecyl phosphonic acid, characterized by a long alkyl chain attached to a phosphonate group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octadecyl phosphonate can be synthesized through the reaction of octadecyl phosphonic acid with sodium hydroxide. The general reaction involves the neutralization of the phosphonic acid with a sodium base, resulting in the formation of the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the following steps:
Synthesis of Octadecyl Phosphonic Acid: This can be achieved through the reaction of octadecyl alcohol with phosphorus trichloride, followed by hydrolysis.
Neutralization: The octadecyl phosphonic acid is then neutralized with sodium hydroxide to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium octadecyl phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Substitution: The long alkyl chain can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium octadecyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of sodium octadecyl phosphonate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the phosphonate group interacts with hydrophilic environments. This amphiphilic nature allows it to reduce surface tension and stabilize emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium stearate: A similar compound with a carboxylate group instead of a phosphonate group.
Uniqueness: Sodium octadecyl phosphonate is unique due to its long alkyl chain and phosphonate group, which provide distinct surfactant properties and chemical reactivity. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various applications.
Eigenschaften
CAS-Nummer |
61392-14-1 |
|---|---|
Molekularformel |
C18H37Na2O3P |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
disodium;octadecyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H39O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |
InChI-Schlüssel |
VBOXGOWQTCJKTD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


